N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a benzyl group and a 3,5-dimethylphenyl moiety via the sulfonamide nitrogen atoms.
Properties
IUPAC Name |
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-16-11-17(2)13-19(12-16)25(14-18-7-4-3-5-8-18)28(26,27)20-9-6-10-24-15-22-23-21(20)24/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFATYXGJCDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under acidic or basic conditions.
Sulfonamide Formation: The triazolopyridine intermediate is then reacted with sulfonyl chlorides in the presence of a base like triethylamine to introduce the sulfonamide group.
N-Benzylation and N-(3,5-Dimethylphenyl) Substitution: The final step involves the alkylation of the nitrogen atoms with benzyl and 3,5-dimethylphenyl groups using reagents like benzyl bromide and 3,5-dimethylphenyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Benzyl alcohol derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound can be modified to create derivatives with enhanced properties.
- Reagent in Organic Reactions : It participates in various chemical reactions that are essential for developing new materials or pharmaceuticals.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of triazolo-pyridines can inhibit the growth of bacteria and fungi.
- Anticancer Activity : A series of compounds based on this structure have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated over 80% inhibition against multiple cancer types .
Case Study: Anticancer Activity
A recent investigation focused on a library of triazolo-pyridine sulfonamides where several compounds were screened for their antiproliferative effects against human cancer cell lines. Notably, one derivative showed an IC value of 2.24 μM against Plasmodium falciparum, indicating potential antimalarial activity as well .
Medicine
The therapeutic potential of this compound is being explored in:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may interact with sodium channels implicated in pain signaling .
- Drug Development : Its unique structure allows for the development of novel drugs targeting various diseases. Research continues into optimizing these compounds for enhanced efficacy and reduced side effects .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | Target | IC (μM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | Various Cancer Cell Lines | 2.24 | |
| Compound B | Antimicrobial | Bacterial Strains | <10 | |
| Compound C | Antimalarial | Plasmodium falciparum | 4.98 |
Table 2: Synthesis Methods
| Step | Description |
|---|---|
| Formation of Triazole Ring | Cyclization reaction involving hydrazine derivatives and aldehydes |
| Fusion with Pyridine Ring | Condensation reaction using suitable catalysts |
| Introduction of Substituents | Nucleophilic or electrophilic substitution reactions |
| Sulfonamide Formation | Reaction with sulfonyl chlorides to form the sulfonamide group |
Mechanism of Action
The mechanism of action of N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as falcipain-2, a cysteine protease involved in the life cycle of Plasmodium falciparum. This inhibition disrupts the parasite’s ability to process proteins, leading to its death.
Molecular Pathways: By binding to the active sites of enzymes, the compound interferes with the normal metabolic processes of the pathogen, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of the target compound with its closest analogs from the evidence:
*Estimated molecular formula based on structural analogs.
Key Observations:
Halogen vs. Methyl Substituents: Compound 8a (Cl/F substituents) exhibits higher polarity and a lower melting point (160–162°C) compared to 8b (methyl substituents, 195–196°C), suggesting that halogenation reduces crystallinity .
Steric and Electronic Modifications :
- The 3-methyl substitution on the triazolopyridine ring in 8b introduces additional steric hindrance, which may influence binding interactions in biological targets.
Biological Activity
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyridine core with a sulfonamide group. Its molecular formula is and it has a molecular weight of approximately 392.48 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it is known to enhance solubility and bioavailability.
Antimalarial Activity
Recent studies have highlighted the potential of triazolo-pyridine sulfonamides in treating malaria. A virtual library screening identified several compounds with promising antimalarial activity against Plasmodium falciparum. Notably, derivatives similar to this compound demonstrated inhibitory concentrations (IC50) as low as 2.24 μM, indicating potent antimalarial properties .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The compound has been evaluated for its activity against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro studies have indicated that it may inhibit cell proliferation in several cancer cell lines. For instance, compounds within this class have demonstrated cytotoxic effects against breast cancer and lung cancer cells . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : The compound may also act on cellular receptors that regulate various signaling pathways.
Study 1: Antimalarial Efficacy
In a study conducted by researchers at the University of Antwerp, a series of triazolo-pyridine sulfonamides were synthesized and tested for their antimalarial activity. Among them, derivatives similar to this compound exhibited significant potency against Plasmodium falciparum, suggesting a new avenue for antimalarial drug development .
Study 2: Anticancer Activity
Another investigation explored the anticancer properties of this class of compounds. A range of derivatives was tested against various cancer cell lines, revealing that some compounds could reduce viability significantly at low micromolar concentrations. This study supports the potential use of these compounds in cancer therapy .
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes for preparing N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the hydrazine intermediate (e.g., coupling 2-hydrazinopyridine with substituted benzaldehydes under acidic ethanol, as in ).
- Step 2: Cyclization using sodium hypochlorite in ethanol to form the triazolo[4,3-a]pyridine core ( ).
- Step 3: Sulfonamide coupling using aromatic sulfonyl chlorides. Improved yields are achieved with 3-picoline or 3,5-lutidine as bases, which reduce impurities and accelerate reaction kinetics ( ).
Key Considerations: Monitor reactions via TLC (alumina plates, dichloromethane mobile phase) and characterize intermediates by H/C-NMR, FTIR, and HRMS ( ).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using DMSO-d (δ 2.50 ppm for H, δ 39.52 ppm for C). Key signals include aromatic protons (δ 6.6–8.9 ppm) and sulfonamide NH (δ ~11.4 ppm, broad) ( ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error (e.g., m/z 435.4 for a derivative in ).
- FTIR: Validate sulfonamide S=O stretches (~1130–1165 cm) and triazole ring vibrations (~1500–1596 cm) ( ).
Advanced: What mechanistic insights explain the cyclization step to form the triazolo[4,3-a]pyridine core?
Methodological Answer:
Cyclization involves oxidative dehydrogenation using sodium hypochlorite, which converts the hydrazone intermediate into the fused triazole ring. The reaction proceeds via:
N–N bond formation between the pyridine nitrogen and hydrazine moiety.
Electrophilic aromatic substitution to close the triazole ring.
Experimental Validation: Use kinetic studies (e.g., varying hypochlorite equivalents) and intermediate trapping (e.g., isolating azide intermediates) to confirm the pathway ( ).
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Variation of Substituents: Modify benzyl (e.g., 3,5-dimethylphenyl) or sulfonamide groups (e.g., halogenation, methoxy) to assess impacts on target binding ( ).
- In Vitro Assays: Test derivatives against target enzymes (e.g., malaria parasite dihydroorotate dehydrogenase) using IC determination.
- Data Analysis: Apply multivariate regression to correlate logP, steric bulk, and electronic effects with activity ( ).
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions between the sulfonamide group and target active sites (e.g., hydrophobic pockets).
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) and residue-specific contacts.
- QSAR Modeling: Train models on experimental IC data to prioritize synthetic targets ( ).
Advanced: How can solubility and stability challenges be addressed in formulation studies?
Methodological Answer:
- Salt Formation: Synthesize hydrochloride or phosphate salts to improve aqueous solubility ( ).
- Excipient Screening: Test co-solvents (e.g., PEG-400) or cyclodextrins for enhanced stability in DMSO or aqueous buffers.
- Stability Testing: Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways ( ).
Advanced: How should contradictory biological data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding, metabolic clearance (e.g., liver microsomes), and bioavailability to explain efficacy gaps.
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results.
- Dose-Response Refinement: Adjust dosing regimens based on PK/PD modeling to align in vitro IC with achievable plasma concentrations ( ).
Advanced: What analytical techniques troubleshoot low-yield sulfonamide coupling reactions?
Methodological Answer:
- Impurity Profiling: Use LC-MS to detect unreacted sulfonyl chloride or hydrolyzed byproducts.
- Base Optimization: Screen alternatives to 3,5-lutidine (e.g., DMAP) or adjust stoichiometry ( ).
- Temperature Control: Ensure reactions proceed at room temperature to avoid side reactions (e.g., sulfonamide hydrolysis) ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
